molecular formula C12H12ClN3O3S B11596571 2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11596571
M. Wt: 313.76 g/mol
InChI Key: RKGKIVANLMIXQY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, a methoxymethyl group, and a thiadiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the methylation of the thiadiazole ring to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include chloroacetic acid, thiosemicarbazide, and methylating agents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In studies related to enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The thiadiazole ring plays a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenoxy)-5-nitrophenyl](phenyl)methanone
  • **2-(4-chlorophenoxy)-5-methylaniline
  • **Acetic acid, 2-(4-chloro-2-methylphenoxy)-

Uniqueness

2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the methoxymethyl group and the thiadiazole ring. These structural features confer specific chemical properties and biological activities that are not observed in similar compounds. The methoxymethyl group enhances its solubility and stability, while the thiadiazole ring contributes to its binding affinity and specificity.

Properties

Molecular Formula

C12H12ClN3O3S

Molecular Weight

313.76 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H12ClN3O3S/c1-18-7-11-15-16-12(20-11)14-10(17)6-19-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,16,17)

InChI Key

RKGKIVANLMIXQY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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